molecular formula C5H4BN3O2 B11922657 (5-Cyanopyrimidin-2-yl)boronic acid

(5-Cyanopyrimidin-2-yl)boronic acid

Katalognummer: B11922657
Molekulargewicht: 148.92 g/mol
InChI-Schlüssel: YRBOIQQVXHWCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyrimidin-2-yl)boronic acid typically involves the reaction of 5-cyanopyrimidine with a boronic acid reagent under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: (5-Cyanopyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced boronic acid compounds .

Wissenschaftliche Forschungsanwendungen

(5-Cyanopyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (5-Cyanopyrimidin-2-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. These interactions can modulate enzyme activity, influence signaling pathways, and affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • (5-Bromopyrimidin-2-yl)boronic acid
  • (5-Chloropyrimidin-2-yl)boronic acid
  • (5-Fluoropyrimidin-2-yl)boronic acid

Comparison: (5-Cyanopyrimidin-2-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to its halogenated counterparts. This difference can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C5H4BN3O2

Molekulargewicht

148.92 g/mol

IUPAC-Name

(5-cyanopyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H4BN3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3,10-11H

InChI-Schlüssel

YRBOIQQVXHWCJH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC=C(C=N1)C#N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.